3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
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Description
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O5 and its molecular weight is 442.431. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- A quinazoline core .
- Substituents including methoxy and oxadiazole groups , which are known to influence biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. The following table summarizes its activity against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
Staphylococcus aureus | 12 | 70 |
Escherichia coli | 11 | 75 |
Candida albicans | 10 | 77 |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Anticancer Activity
The compound has also shown promise in anticancer research. A study evaluating a series of quinazoline derivatives found that those with oxadiazole substitutions had enhanced antiproliferative effects against various cancer cell lines. The compound's effectiveness was compared to standard treatments, revealing a GI50 value of approximately 26 nM , which indicates significant potency .
Case Study: Antiproliferative Effects
In a specific case study involving several quinazoline derivatives:
- The compound was tested against four different cancer cell lines.
- It demonstrated superior activity compared to Erlotinib (GI50 = 33 nM), suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation:
- Bacterial Gyrase and Topoisomerase IV Inhibition : Similar compounds have been shown to act as fluoroquinolone-like inhibitors, which are critical targets in bacterial infections .
- Cell Cycle Interference : The presence of the oxadiazole moiety is believed to enhance the interaction with cellular targets involved in the regulation of the cell cycle, contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has indicated that modifications at specific positions on the quinazoline ring can significantly alter biological activity:
Properties
CAS No. |
1326904-06-6 |
---|---|
Molecular Formula |
C24H18N4O5 |
Molecular Weight |
442.431 |
IUPAC Name |
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30) |
InChI Key |
SNPORZDHVLBDBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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